

# Application Note: Quantification of Crocin 5 in Saffron Extracts using HPLC-DAD

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## Compound of Interest

|                |             |
|----------------|-------------|
| Compound Name: | Crocin 5    |
| CAS No.:       | 174916-30-4 |
| Cat. No.:      | B3028231    |

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## Introduction

**Crocin 5**, also known as dicrocin, is a key bioactive carotenoid found in saffron (*Crocus sativus* L.). As a member of the crocin family, it contributes to the characteristic color and potential therapeutic properties of saffron, including antioxidant and neuroprotective effects. Accurate quantification of individual crocins like **Crocin 5** is crucial for quality control of saffron-based products and for research into their pharmacological activities. This application note provides a detailed protocol for the quantification of **Crocin 5** using High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD).

## Principle

This method utilizes reversed-phase HPLC to separate **Crocin 5** from other related crocins and components present in a saffron extract. The separation is achieved based on the differential partitioning of the analytes between a nonpolar stationary phase (C18) and a polar mobile phase. The Diode-Array Detector allows for sensitive and selective detection of crocins at their maximum absorbance wavelength (around 440 nm), enabling accurate quantification.

## Experimental Protocols

### Standard and Sample Preparation

#### Standard Preparation:

- **Stock Solution (1000 µg/mL):** Accurately weigh 10 mg of **Crocin 5** reference standard and dissolve it in 10 mL of a diluent (e.g., 80% methanol in water) in a volumetric flask. Protect the solution from light.
- **Working Standard Solutions:** Prepare a series of working standard solutions by serial dilution of the stock solution with the diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.

#### Sample Preparation (Saffron Extract):

- **Extraction:** Accurately weigh 50 mg of powdered saffron stigmas and place it in a 50 mL centrifuge tube. Add 25 mL of 80% methanol.
- **Ultrasonication:** Sonicate the mixture for 30 minutes in an ultrasonic bath, ensuring the temperature does not rise significantly.
- **Centrifugation:** Centrifuge the extract at 4000 rpm for 10 minutes.
- **Filtration:** Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial. Protect the vial from light and store at 4°C until analysis.

## HPLC-DAD Instrumentation and Conditions

| Parameter            | Recommended Setting   |
|----------------------|---|
| HPLC System          | A standard HPLC system with a quaternary pump, autosampler, column oven, and a Diode-Array Detector.              |
| Column               | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).  |
| Mobile Phase A       | Water with 0.1% formic acid.  |
| Mobile Phase B       | Acetonitrile with 0.1% formic acid.   |
| Gradient Elution     | 0-5 min: 10% B; 5-25 min: 10-50% B; 25-30 min: 50-90% B; 30-35 min: 90% B; 35-36 min: 90-10% B; 36-40 min: 10% B. |
| Flow Rate            | 1.0 mL/min.   |
| Injection Volume     | 10 µL.  |
| Column Temperature   | 30°C.   |
| Detection Wavelength | 440 nm.   |

## Data Analysis and Quantification

- Calibration Curve: Inject the working standard solutions and record the peak area for **Crocin 5**. Plot a calibration curve of peak area versus concentration.
- Linearity: Determine the linearity of the method by calculating the coefficient of determination ( $R^2$ ) from the calibration curve. A value of  $>0.999$  is desirable.
- Quantification: Inject the prepared saffron extract sample. Identify the **Crocin 5** peak based on its retention time compared to the standard. Calculate the concentration of **Crocin 5** in the sample using the regression equation from the calibration curve.

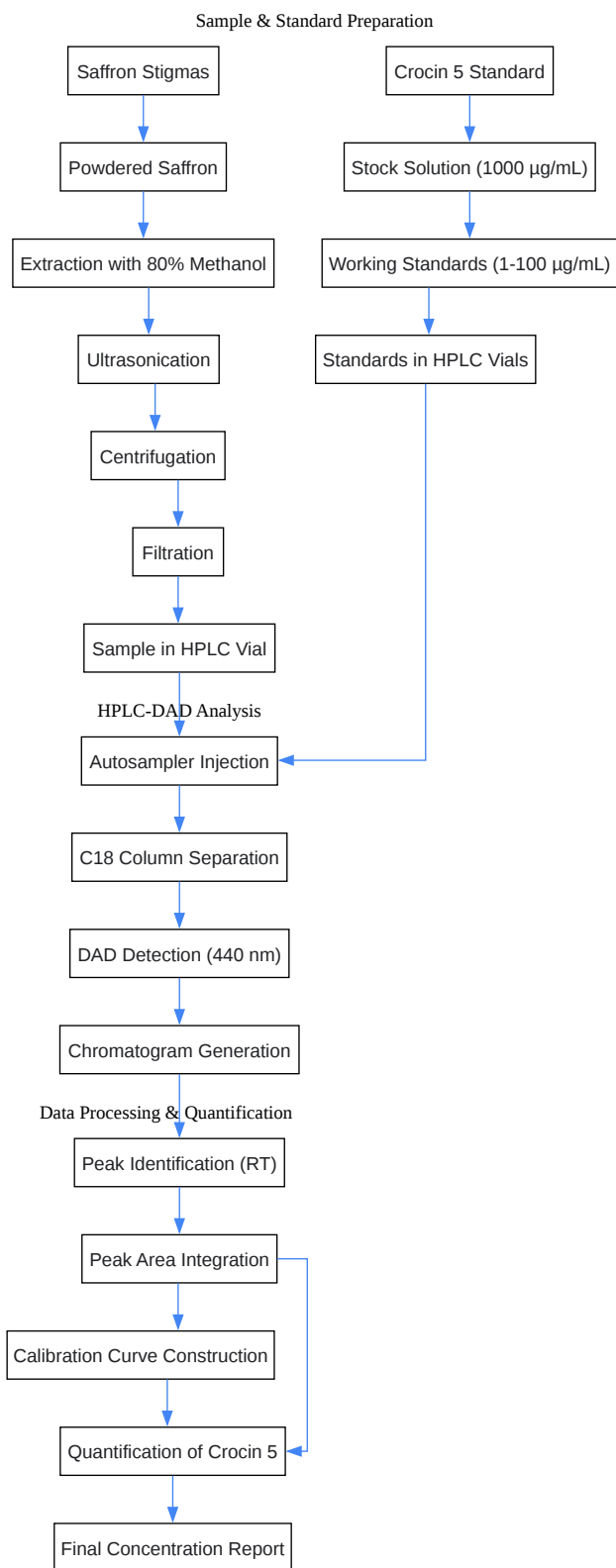
## Quantitative Data Summary

The following table summarizes the expected quantitative performance of this method for **Crocin 5** analysis. These values are typical and should be confirmed during in-house method

validation.

| Parameter                     | Expected Value  |
|-------------------------------|---|
| Retention Time (RT)           | Approximately 17-20 min (dependent on specific column and conditions) |
| Linearity (R <sup>2</sup> )   | > 0.999   |
| Linear Range                  | 1 - 100 µg/mL   |
| Limit of Detection (LOD)      | ~0.2 µg/mL  |
| Limit of Quantification (LOQ) | ~0.7 µg/mL  |
| Precision (%RSD)              | < 2%  |
| Accuracy (%Recovery)          | 98 - 102%   |

## Visualizations



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Caption: Experimental workflow for **Crocin 5** quantification.



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Caption: Logical relationship of the analytical process.

## Conclusion

The described HPLC-DAD method provides a reliable and robust approach for the quantification of **Crocin 5** in saffron extracts. This application note serves as a comprehensive guide for researchers and industry professionals to ensure the quality and consistency of saffron-based products and to facilitate further research into the pharmacological benefits of its individual components. Adherence to the detailed protocols will enable accurate and reproducible results.

- To cite this document: BenchChem. [Application Note: Quantification of Crocin 5 in Saffron Extracts using HPLC-DAD]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b3028231/docs#application-note-quantification-of-crocin-5-in-saffron-extracts-using-hplc-dad\]](https://www.benchchem.com/product/b3028231/docs#application-note-quantification-of-crocin-5-in-saffron-extracts-using-hplc-dad)

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